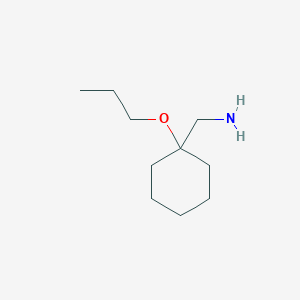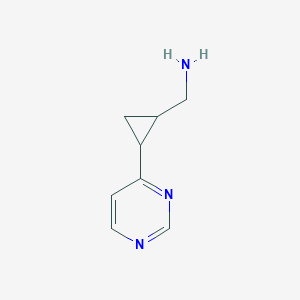![molecular formula C9H11NO B13533350 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a pyridine ring via a methylene bridge, with a hydroxyl group on the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketone or aldehyde derivatives.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can confer rigidity and specific binding properties, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
類似化合物との比較
- 1-[(Pyridin-2-yl)methyl]cyclopropan-1-ol
- 1-[(Pyridin-4-yl)methyl]cyclopropan-1-ol
- 1-(Pyridin-3-yl)cyclopropan-1-amine
Comparison: 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol is unique due to the position of the pyridine ring and the presence of the hydroxyl group on the cyclopropane ring. This structural arrangement can influence its reactivity and interaction with biological targets compared to its analogs. For instance, the position of the nitrogen atom in the pyridine ring can affect the compound’s electronic properties and binding affinity to enzymes or receptors.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
1-(pyridin-3-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c11-9(3-4-9)6-8-2-1-5-10-7-8/h1-2,5,7,11H,3-4,6H2 |
InChIキー |
DACVVOZMWGHNKT-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)


![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)


![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)
